molecular formula C11H17N B13762359 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole

1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13762359
M. Wt: 163.26 g/mol
InChI Key: YGMDUHQFCYLXDP-UHFFFAOYSA-N
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Description

1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a unique structure combining a cyclohexene ring with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-methylcyclohex-1-en-1-ylamine with 2,5-dihydro-1H-pyrrole-2-carboxaldehyde under acidic conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is unique due to its combination of cyclohexene and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(6-methylcyclohexen-1-yl)-2,5-dihydropyrrole

InChI

InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5,7,10H,2-3,6,8-9H2,1H3

InChI Key

YGMDUHQFCYLXDP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1N2CC=CC2

Origin of Product

United States

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